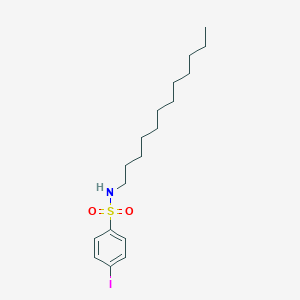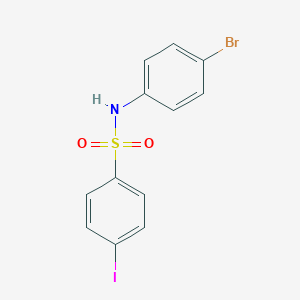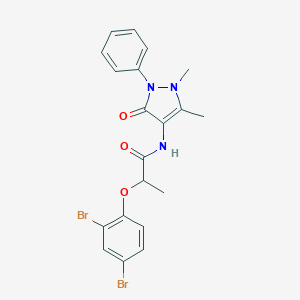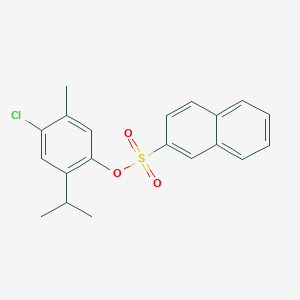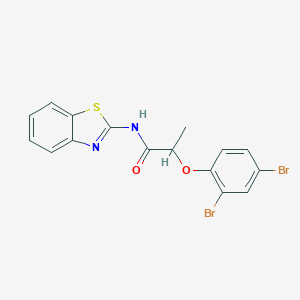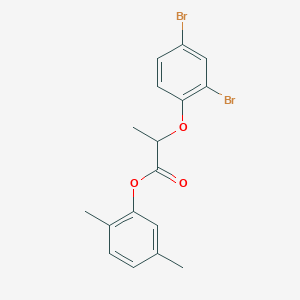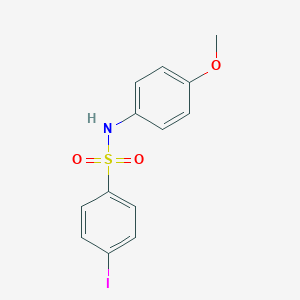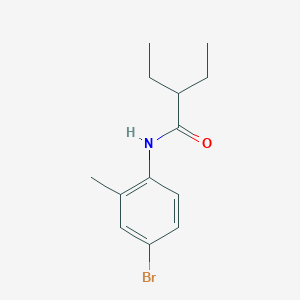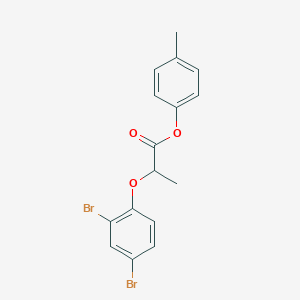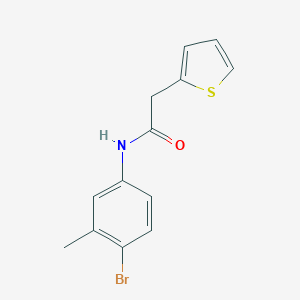
N-(4-bromo-3-methylphenyl)-2-(2-thienyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-3-methylphenyl)-2-(2-thienyl)acetamide, also known as BMTA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. BMTA is a member of the thienylacetamide class of compounds, which have been shown to have various biological activities.
Mécanisme D'action
The mechanism of action of N-(4-bromo-3-methylphenyl)-2-(2-thienyl)acetamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. Specifically, N-(4-bromo-3-methylphenyl)-2-(2-thienyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are molecules that play a role in inflammation and pain.
Biochemical and Physiological Effects:
N-(4-bromo-3-methylphenyl)-2-(2-thienyl)acetamide has been shown to have various biochemical and physiological effects. In addition to its anti-inflammatory and analgesic effects, N-(4-bromo-3-methylphenyl)-2-(2-thienyl)acetamide has been shown to have antioxidant properties, which could be useful in the treatment of oxidative stress-related diseases. N-(4-bromo-3-methylphenyl)-2-(2-thienyl)acetamide has also been shown to have neuroprotective effects, which could be useful in the development of new treatments for neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(4-bromo-3-methylphenyl)-2-(2-thienyl)acetamide in lab experiments is its relatively low toxicity. Studies have shown that N-(4-bromo-3-methylphenyl)-2-(2-thienyl)acetamide has low toxicity in both in vitro and in vivo experiments, making it a safer alternative to other compounds with similar biological activities. However, one limitation of using N-(4-bromo-3-methylphenyl)-2-(2-thienyl)acetamide in lab experiments is its limited solubility, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on N-(4-bromo-3-methylphenyl)-2-(2-thienyl)acetamide. One area of interest is in the development of new cancer treatments. Studies have shown that N-(4-bromo-3-methylphenyl)-2-(2-thienyl)acetamide has cytotoxic effects on cancer cells, making it a potential candidate for the development of new cancer treatments. Another area of interest is in the development of new pain medications. N-(4-bromo-3-methylphenyl)-2-(2-thienyl)acetamide has been shown to have anti-inflammatory and analgesic effects, which could be useful in the development of new pain medications. Additionally, further research is needed to fully understand the mechanism of action of N-(4-bromo-3-methylphenyl)-2-(2-thienyl)acetamide and its potential applications in other areas of scientific research.
Méthodes De Synthèse
The synthesis of N-(4-bromo-3-methylphenyl)-2-(2-thienyl)acetamide involves the reaction of 4-bromo-3-methylbenzaldehyde with 2-thiophenecarboxylic acid in the presence of a catalyst such as triethylamine. The resulting product is then treated with acetic anhydride and acetic acid to yield N-(4-bromo-3-methylphenyl)-2-(2-thienyl)acetamide. The purity of the compound can be increased through recrystallization.
Applications De Recherche Scientifique
N-(4-bromo-3-methylphenyl)-2-(2-thienyl)acetamide has been shown to have potential applications in various areas of scientific research. One of the most promising areas is in the field of cancer research. Studies have shown that N-(4-bromo-3-methylphenyl)-2-(2-thienyl)acetamide has cytotoxic effects on cancer cells, making it a potential candidate for the development of new cancer treatments. N-(4-bromo-3-methylphenyl)-2-(2-thienyl)acetamide has also been shown to have anti-inflammatory and analgesic effects, which could be useful in the development of new pain medications.
Propriétés
Formule moléculaire |
C13H12BrNOS |
|---|---|
Poids moléculaire |
310.21 g/mol |
Nom IUPAC |
N-(4-bromo-3-methylphenyl)-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C13H12BrNOS/c1-9-7-10(4-5-12(9)14)15-13(16)8-11-3-2-6-17-11/h2-7H,8H2,1H3,(H,15,16) |
Clé InChI |
PUYIHHZMKLJCCU-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)NC(=O)CC2=CC=CS2)Br |
SMILES canonique |
CC1=C(C=CC(=C1)NC(=O)CC2=CC=CS2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



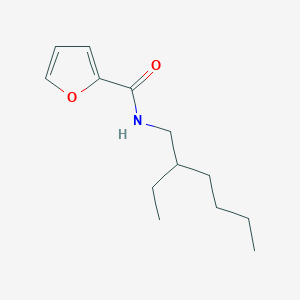
![4-[(Cyclopropylcarbonyl)oxy]benzoic acid](/img/structure/B291088.png)


